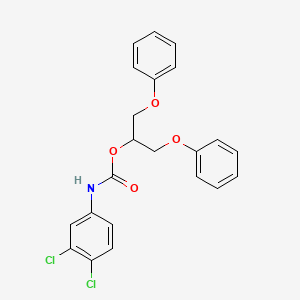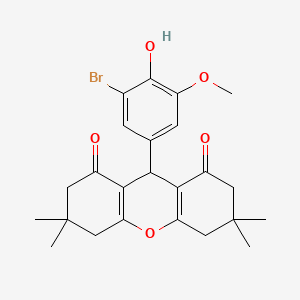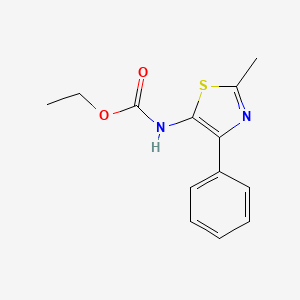![molecular formula C16H10BrF3N2O B3454545 1-(4-bromophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B3454545.png)
1-(4-bromophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone
Descripción general
Descripción
1-(4-bromophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone is a chemical compound that belongs to the class of benzimidazole derivatives. It is a white crystalline powder that is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone is not well understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in inflammation and cancer. It has also been reported to induce apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines. It has also been reported to inhibit the proliferation and migration of cancer cells. Moreover, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-bromophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone in lab experiments include its high purity, stability, and low toxicity. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 1-(4-bromophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone. These include the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for inflammatory and cancer-related diseases, and the investigation of its mechanism of action at the molecular level. Moreover, the development of new fluorescent probes based on this compound for the detection of other metal ions in biological samples is another future direction.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone has various scientific research applications. It is used as a precursor in the synthesis of other benzimidazole derivatives. It is also used as a fluorescent probe for the detection of metal ions in biological samples. Moreover, it has been reported to have anti-inflammatory and anticancer properties.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrF3N2O/c17-11-7-5-10(6-8-11)14(23)9-22-13-4-2-1-3-12(13)21-15(22)16(18,19)20/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIPCPHFEIZMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-bromo-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B3454481.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B3454483.png)
![4-iodo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3454497.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3454505.png)
![3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3454513.png)


![5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3454525.png)
![2-[4-(benzyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3454527.png)

![N~1~-(4-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3454543.png)
![ethyl (2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenoxy)acetate](/img/structure/B3454551.png)